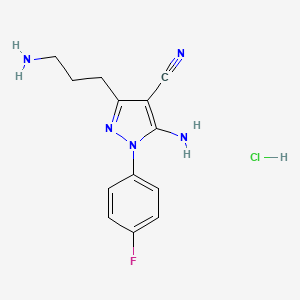
5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C13H15ClFN5 and its molecular weight is 295.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity : Schiff bases using derivatives similar to the mentioned compound have been synthesized and shown to possess antimicrobial activity. Compounds using 1,3-disubstituted pyrazole-4-carboxaldehyde, which shares a core structure with the specified chemical, demonstrated notable antimicrobial properties (Puthran et al., 2019).
Facile Synthetic Approaches for Derivative Compounds : Research has explored the synthesis of pyrazole-4-carbonitrile derivatives through aldol condensation and multicomponent condensation reactions (MCRs). This research provides insights into the synthetic versatility of related pyrazole-4-carbonitrile compounds (Ali et al., 2016).
Corrosion Inhibition : Pyrazole derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic solutions. Their inhibitory efficiency was found to increase with concentration, demonstrating the practical applications of such compounds in industrial contexts (Yadav et al., 2016).
New Reactions and Molecular Synthesis : Research has shown that derivatives of 5-amino-1H-pyrazole-4-carbonitrile react smoothly with various agents, leading to the formation of hybrid molecules with potential pharmacological or industrial applications (Dotsenko et al., 2020).
Electronic and Spectral Properties : Studies on fluoropyrazolecarbonitrile derivatives have identified significant electronic and spectral properties, with potential applications in biological activities and interactions with other molecules like fullerenes (2022).
Insecticidal Activity : Certain 5-substituted-sulfonylaminopyrazole derivatives have shown insecticidal activity against common pests, indicating the potential use of these compounds in agricultural and pest control applications (Zhang et al., 2010).
Crystal and Molecular Structure Analysis : The crystal structure of related compounds has been studied, providing insights into their molecular interactions and potential applications in material science or drug design (Fathima et al., 2014).
Antitumor and Antimicrobial Activities : Synthesis of pyrazolo[3,4-b]pyridines under specific conditions has been linked to antitumor and antimicrobial activities, suggesting the therapeutic potential of these compounds (El-Borai et al., 2012).
properties
IUPAC Name |
5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)pyrazole-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5.ClH/c14-9-3-5-10(6-4-9)19-13(17)11(8-16)12(18-19)2-1-7-15;/h3-6H,1-2,7,15,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKBUFCKGJKOLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=N2)CCCN)C#N)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1372224.png)
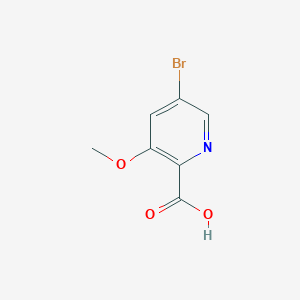
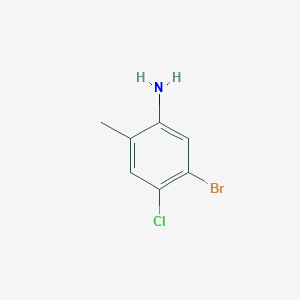
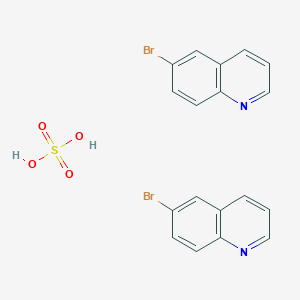
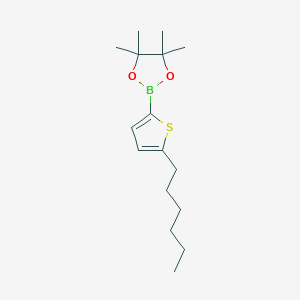

![2-Benzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1372235.png)
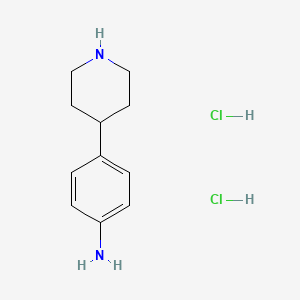
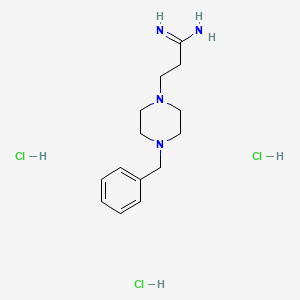
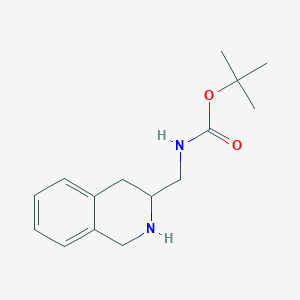
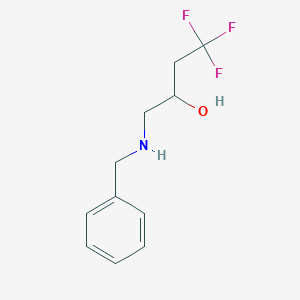

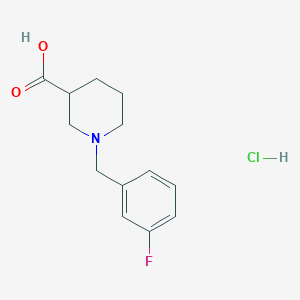
![3-[(3-Fluorophenoxy)methyl]aniline hydrochloride](/img/structure/B1372245.png)